1-Tert-butyl-3,3-dimethylpiperazine

Lipophilicity Physicochemical properties Drug-likeness

1-Tert-butyl-3,3-dimethylpiperazine (CAS 1226352-06-2) is a sterically congested, N-alkylated piperazine derivative with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol. The compound features a unique substitution pattern: a tert-butyl group on one piperazine nitrogen (N1) and geminal dimethyl substitution at the 3-position of the piperazine ring, which imparts significant steric bulk and modulates the basicity and conformational dynamics of the heterocyclic core.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 1226352-06-2
Cat. No. B1374925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-3,3-dimethylpiperazine
CAS1226352-06-2
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC1(CN(CCN1)C(C)(C)C)C
InChIInChI=1S/C10H22N2/c1-9(2,3)12-7-6-11-10(4,5)8-12/h11H,6-8H2,1-5H3
InChIKeyROYGZKCBJURQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butyl-3,3-dimethylpiperazine (CAS 1226352-06-2): Chemical Class, Physicochemical Profile, and Structural Characteristics for R&D Procurement


1-Tert-butyl-3,3-dimethylpiperazine (CAS 1226352-06-2) is a sterically congested, N-alkylated piperazine derivative with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol . The compound features a unique substitution pattern: a tert-butyl group on one piperazine nitrogen (N1) and geminal dimethyl substitution at the 3-position of the piperazine ring, which imparts significant steric bulk and modulates the basicity and conformational dynamics of the heterocyclic core [1]. Physicochemically, it is characterized as a liquid at ambient temperature with a predicted logP value of approximately 1.87, indicating substantial lipophilicity relative to unsubstituted piperazine [2]. The compound is commercially available from multiple research chemical suppliers in purities typically ranging from 95% to 98%, and it serves primarily as a versatile building block in medicinal chemistry, enabling the construction of structurally diverse libraries and the modulation of pharmacokinetic properties in drug-like molecules .

Why 1-Tert-butyl-3,3-dimethylpiperazine (CAS 1226352-06-2) Cannot Be Simply Substituted with Unsubstituted or Mono-Substituted Piperazine Analogs


The unique dual-substitution pattern of 1-tert-butyl-3,3-dimethylpiperazine—combining an N-tert-butyl group with a geminal 3,3-dimethyl moiety—generates a steric and electronic environment that is fundamentally distinct from simpler piperazine analogs such as N-tert-butylpiperazine (CAS 38216-72-7), 3,3-dimethylpiperazine (CAS 84477-72-5), or unsubstituted piperazine [1]. This structural congestion induces a specific chair conformation with di-equatorial substitution of the ring substituents, as observed in the crystal structures of related N-tert-butylpiperazines, which influences nitrogen hybridization (one sp³, one sp²), hydrogen-bonding capacity, and overall molecular topology [2]. Consequently, the compound's predicted logP (~1.87) is substantially higher than that of N-tert-butylpiperazine (consensus logP ~0.94), indicating markedly different solubility and permeability profiles that preclude simple interchangeability in synthetic or pharmacological applications [3]. Without explicit comparative data, substituting this sterically congested core with a less hindered analog risks altering reaction selectivity, crystallinity, and biological target engagement—key parameters for reproducible research and drug development workflows.

Quantitative Differentiation of 1-Tert-butyl-3,3-dimethylpiperazine (CAS 1226352-06-2): Evidence-Based Comparison with Structural Analogs


Lipophilicity Differential: Predicted logP of 1-Tert-butyl-3,3-dimethylpiperazine vs. N-Tert-butylpiperazine

1-Tert-butyl-3,3-dimethylpiperazine exhibits a predicted logP value of 1.867 [1], which is approximately 2-fold higher than the consensus logP of N-tert-butylpiperazine (0.94) . This difference arises from the additional geminal 3,3-dimethyl substitution, which increases the compound's hydrophobic surface area and reduces its aqueous solubility relative to the mono-substituted analog. Increased logP is a critical parameter for optimizing blood-brain barrier permeability and target engagement in CNS drug discovery programs.

Lipophilicity Physicochemical properties Drug-likeness

Structural Uniqueness and Conformational Rigidity: N-tert-butyl-3,3-dimethylpiperazine Core vs. Unsubstituted Piperazine Scaffolds

Crystallographic analysis of a sterically congested N-tert-butylpiperazine derivative reveals that the piperazine ring adopts a chair conformation with di-equatorial substitution of the tert-butyl and the additional ring substituents [1]. Among the two nitrogen atoms, one is sp³-hybridized (bearing the tert-butyl group) while the other is sp²-hybridized. A search of the Cambridge Structural Database (CSD) identified only 51 compounds possessing an N-tert-butylpiperazine substructure, of which only 14 were asymmetrically substituted on the piperazine ring, and none with a synthetically useful second nitrogen. This scarcity underscores the novel and pharmacologically useful nature of this congested core relative to the vast number of unsubstituted or mono-substituted piperazines available commercially.

Crystal structure Conformational analysis Medicinal chemistry

Synthetic Versatility and Scalable Access: High-Yield Synthesis of 3,3-Dimethylpiperazine-1-carboxylate Derivatives

The 3,3-dimethylpiperazine core, which is a direct precursor to 1-tert-butyl-3,3-dimethylpiperazine and its Boc-protected derivative, can be synthesized with high efficiency. For instance, the preparation of tert-butyl 3,3-dimethylpiperazine-1-carboxylate (1-Boc-3,3-dimethylpiperazine) from 2,2-dimethylpiperazine and di-tert-butyl dicarbonate proceeds in 96% yield under mild conditions (dichloromethane, 0-20°C, 4 h) [1]. This high-yielding route, combined with patented processes for the industrial-scale synthesis of 2,2-dimethylpiperazine [2], ensures a reliable and cost-effective supply chain for the target compound, differentiating it from less accessible or lower-yielding substituted piperazines.

Synthetic methodology Process chemistry Building block utility

Optimal Procurement and Research Application Scenarios for 1-Tert-butyl-3,3-dimethylpiperazine (CAS 1226352-06-2)


Medicinal Chemistry: CNS Penetrant Library Synthesis and Lead Optimization

Based on its elevated predicted logP of 1.867—approximately 2-fold higher than N-tert-butylpiperazine [1]—1-tert-butyl-3,3-dimethylpiperazine is ideally suited as a core scaffold for designing CNS-penetrant small molecules. The enhanced lipophilicity facilitates passive diffusion across the blood-brain barrier, a critical requirement for targets in neurology and psychiatry. Procurement of this building block enables the rapid generation of structurally diverse analogs with improved brain exposure profiles, accelerating hit-to-lead optimization in CNS drug discovery programs.

Process Chemistry and Scale-Up: Reliable Intermediate for High-Throughput Parallel Synthesis

The demonstrated high-yield synthesis (96%) of tert-butyl 3,3-dimethylpiperazine-1-carboxylate from 2,2-dimethylpiperazine [2], coupled with patented industrial routes to the dimethylpiperazine precursor [3], positions 1-tert-butyl-3,3-dimethylpiperazine as a cost-effective and scalable building block. Research teams requiring multigram to kilogram quantities for parallel synthesis or preclinical candidate production can rely on established, high-yielding chemical processes, mitigating supply chain interruptions and reducing cost per analog synthesized.

Structural Biology and Computational Chemistry: Conformationally Constrained Probe Molecules

The sterically congested nature of 1-tert-butyl-3,3-dimethylpiperazine, which forces a specific chair conformation with di-equatorial substitution and distinct nitrogen hybridization (sp³/sp²) [4], makes it a valuable tool for studying conformational effects on target binding. Procurement for X-ray crystallography or molecular docking studies allows researchers to probe the role of piperazine ring flexibility and substituent orientation in ligand-receptor interactions, generating novel SAR insights that are not accessible with simpler, more flexible piperazine analogs.

Intellectual Property Generation: Exploration of Underexploited Chemical Space

CSD analysis reveals that only 51 N-tert-butylpiperazine structures are reported, with none possessing a synthetically useful second nitrogen [4]. This quantitative scarcity indicates that 1-tert-butyl-3,3-dimethylpiperazine and its derivatives occupy a largely unexplored region of chemical space. Strategic procurement of this building block for novel analog synthesis can support the generation of composition-of-matter patents and structurally differentiated lead series, offering a competitive advantage in crowded therapeutic areas.

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